Cas no 2138266-94-9 ([1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)-)
![[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)- structure](https://ja.kuujia.com/scimg/cas/2138266-94-9x500.png)
[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
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- 1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid
- [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)-
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- インチ: 1S/C12H17F3N2O3/c13-12(14,15)9-5-8(6-10(18)16-9)17-3-1-7(2-4-17)11(19)20/h7-9H,1-6H2,(H,16,18)(H,19,20)
- InChIKey: NQLAIBWNTKMKKB-UHFFFAOYSA-N
- ほほえんだ: FC(C1CC(CC(N1)=O)N1CCC(C(=O)O)CC1)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 392
- トポロジー分子極性表面積: 69.6
- 疎水性パラメータ計算基準値(XlogP): -1.4
[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764555-0.05g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 0.05g |
$1428.0 | 2025-02-24 | |
Enamine | EN300-764555-10.0g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 10.0g |
$7312.0 | 2025-02-24 | |
Enamine | EN300-764555-1.0g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 1.0g |
$1701.0 | 2025-02-24 | |
Enamine | EN300-764555-2.5g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 2.5g |
$3332.0 | 2025-02-24 | |
Enamine | EN300-764555-5.0g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 5.0g |
$4930.0 | 2025-02-24 | |
Enamine | EN300-764555-0.25g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 0.25g |
$1564.0 | 2025-02-24 | |
Enamine | EN300-764555-0.5g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 0.5g |
$1632.0 | 2025-02-24 | |
Enamine | EN300-764555-0.1g |
1-[2-oxo-6-(trifluoromethyl)piperidin-4-yl]piperidine-4-carboxylic acid |
2138266-94-9 | 95.0% | 0.1g |
$1496.0 | 2025-02-24 |
[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)- 関連文献
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl)-に関する追加情報
[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) (CAS No. 2138266-94-9): A Comprehensive Overview
[1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) (CAS No. 2138266-94-9) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its bipiperidine core and functional groups, exhibits a range of potential biological activities that make it a valuable candidate for various therapeutic applications.
The molecular structure of [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) is notable for its bipiperidine scaffold, which is a common motif in many bioactive compounds. The presence of the carboxylic acid group at the 4-position and the 2'-oxo and 6'-(trifluoromethyl) substituents adds to its chemical diversity and biological potential. These functional groups can influence the compound's solubility, stability, and interaction with biological targets.
Recent studies have highlighted the potential of [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The bipiperidine core is known to interact with specific receptors involved in inflammatory pathways, making it a promising lead for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory activity, [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) has been investigated for its potential as an analgesic agent. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models. The mechanism of action is thought to involve modulation of pain signaling pathways, particularly those involving opioid receptors.
The trifluoromethyl group present in [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) is a key feature that contributes to its unique properties. This group can enhance the lipophilicity of the molecule, which may improve its ability to cross biological membranes and reach target sites. Furthermore, the trifluoromethyl group can influence the metabolic stability of the compound, potentially extending its half-life and improving its pharmacokinetic profile.
The oxo group at the 2'-position also plays a crucial role in the biological activity of [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl). This functional group can participate in hydrogen bonding interactions with target proteins, enhancing the binding affinity and selectivity of the compound. Such interactions are essential for achieving high potency and specificity in drug design.
Clinical trials are currently underway to evaluate the safety and efficacy of [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) in human subjects. Preliminary results from phase I trials have shown promising outcomes with regard to safety profiles and pharmacokinetic parameters. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, [1,4'-Bipiperidine]-4-carboxylic acid, 2'-oxo-6'-(trifluoromethyl) (CAS No. 2138266-94-9) represents a promising candidate for various therapeutic applications due to its unique molecular structure and diverse biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available from clinical trials and preclinical studies, this compound is likely to play an increasingly important role in the development of novel drugs for treating inflammatory diseases and pain conditions.
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